molecular formula C8H8BrNO B6267325 1-(6-bromo-3-methylpyridin-2-yl)ethan-1-one CAS No. 2386332-94-9

1-(6-bromo-3-methylpyridin-2-yl)ethan-1-one

Cat. No.: B6267325
CAS No.: 2386332-94-9
M. Wt: 214.1
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Description

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the pyridine ring, with an ethanone group attached to the 1st position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridine followed by the introduction of the ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromo-3-methylpyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
  • 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
  • 2-Bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one

Comparison: 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

2386332-94-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.1

Purity

93

Origin of Product

United States

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